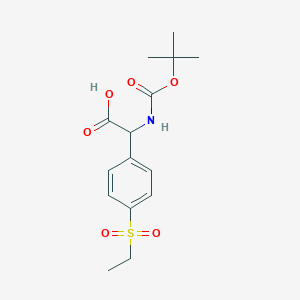
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethylsulfonyl group, and a phenyl ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is added via a sulfonation reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the Boc protecting group or reduce the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids or reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups (e.g., sulfonyl, amino).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the ethylsulfonyl group.
2-Amino-2-(4-(ethylsulfonyl)phenyl)acetic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Has a methyl group instead of an ethylsulfonyl group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid is unique due to the combination of its Boc protecting group, ethylsulfonyl group, and phenyl ring, which confer specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H21NO6S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(4-ethylsulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO6S/c1-5-23(20,21)11-8-6-10(7-9-11)12(13(17)18)16-14(19)22-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
ZMBNOEBMTWWJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)

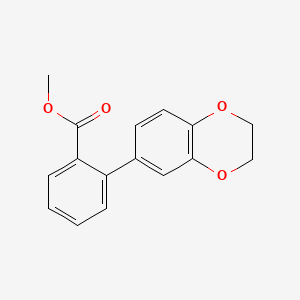


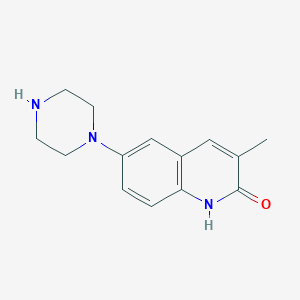
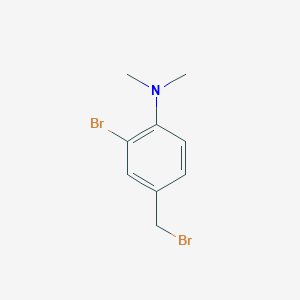
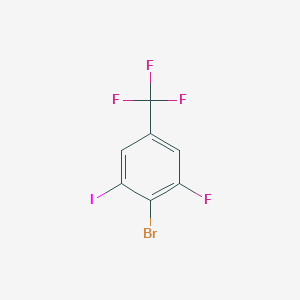
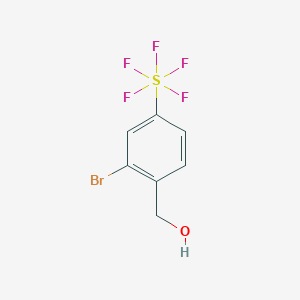
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)
